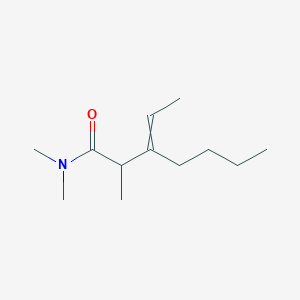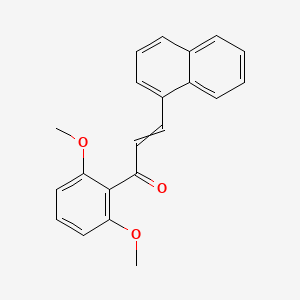
1,3-Bis(2-phenylethyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-phenylethyl)piperidin-4-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The compound this compound has a molecular formula of C21H25NO and a molecular weight of 307.429 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(2-phenylethyl)piperidin-4-one can be synthesized through various synthetic routes. One common method involves the reaction of 4-piperidone with phenethyl bromide in biphasic conditions using phase transfer catalysts . This reaction typically requires the presence of a solvent such as toluene and the removal of water to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-Bis(2-phenylethyl)piperidin-4-one has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenethyl-4-piperidinone: A derivative of 4-piperidinone with similar structural features.
3-Methyl-1-(2-phenylethyl)piperidin-4-one: Another piperidine derivative with a methyl group at the 3-position.
Uniqueness
1,3-Bis(2-phenylethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development .
Propiedades
Número CAS |
834155-07-6 |
|---|---|
Fórmula molecular |
C21H25NO |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
1,3-bis(2-phenylethyl)piperidin-4-one |
InChI |
InChI=1S/C21H25NO/c23-21-14-16-22(15-13-19-9-5-2-6-10-19)17-20(21)12-11-18-7-3-1-4-8-18/h1-10,20H,11-17H2 |
Clave InChI |
MCJHCPCZIBZRPH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(C1=O)CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B14188877.png)
![4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B14188882.png)




![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)
![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)
methanone](/img/structure/B14188920.png)
![Diethenylbis[4-(trifluoromethyl)phenyl]silane](/img/structure/B14188931.png)
![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)



